molecular formula C10H15N5O10P2S B15243765 (2S,3S,4R,5R)-5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(mercaptomethyl)tetrahydrofuran-3-yl trihydrogen diphosphate

(2S,3S,4R,5R)-5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(mercaptomethyl)tetrahydrofuran-3-yl trihydrogen diphosphate

Cat. No.: B15243765
M. Wt: 459.27 g/mol
InChI Key: ZNRHZZUZTIGCHR-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a modified purine nucleoside analog characterized by:

  • Core structure: A tetrahydrofuran ring with stereochemistry (2S,3S,4R,5R), critical for its biological activity.
  • Functional groups: A 2-amino-6-oxopurine base (guanine derivative) at the C5 position. A mercaptomethyl (-CH₂SH) group at the C2 position, introducing redox-active thiol functionality. A trihydrogen diphosphate moiety at C3, enabling interactions with enzymes and nucleic acids.

The diphosphate group suggests a role in nucleotide metabolism or signaling pathways, akin to nucleoside diphosphates like ADP or GDP .

Properties

Molecular Formula

C10H15N5O10P2S

Molecular Weight

459.27 g/mol

IUPAC Name

[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(sulfanylmethyl)oxolan-3-yl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(3(1-28)23-9)24-27(21,22)25-26(18,19)20/h2-3,5-6,9,16,28H,1H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1

InChI Key

ZNRHZZUZTIGCHR-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CS)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CS)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Structural Analysis and Synthetic Challenges

The target molecule integrates three critical components:

  • Guanine Base : A 2-amino-6-oxopurine moiety, which necessitates protection during synthesis to prevent undesired side reactions.
  • Modified Tetrahydrofuran Ring : The (2S,3S,4R,5R) stereochemistry and 2′-mercaptomethyl (-CH2SH) group require stereoselective synthesis and thiol-compatible reaction conditions.
  • Diphosphate Group : Installation of the trihydrogen diphosphate at the 3′-position demands selective phosphorylation without disturbing the base or thiol group.

Key challenges include avoiding oxidation of the thiol group, achieving high stereochemical fidelity during glycosidic bond formation, and ensuring regioselective phosphorylation.

Synthetic Strategies for the Tetrahydrofuran Moiety

Introduction of the 2′-Mercaptomethyl Group

The 2′-mercaptomethyl group is introduced via nucleophilic substitution of a mesylated intermediate. Adapted from methods in CN103539714A and WO2007088545A2:

  • Cyclic Sulfite Formation : Cyclopropanedimethanol is converted to its cyclic sulfite using thionyl chloride and a base (e.g., diisopropylethylamine).
  • Thioacetate Substitution : The cyclic sulfite undergoes ring-opening with potassium thioacetate to yield 1-(acetylthiomethyl)cyclopropaneacetonitrile.
  • Deprotection : Basic hydrolysis (e.g., NaOH) removes the acetyl group, generating the free thiol.

Critical Parameters :

  • Solvents: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 0–100°C.
  • Yields: 85–92% for thioacetate substitution.

Stereoselective Formation of the Tetrahydrofuran Ring

The (2S,3S,4R,5R) configuration is achieved via enzymatic or chemical glycosylation:

Biocatalytic Approach (Nature, 2024)

Engineered aldolases synthesize 2′-modified pentose phosphates with high stereoselectivity. For example:

  • Deoxyribose-5-phosphate aldolase (DERA) variants catalyze aldol reactions between glyceraldehyde-3-phosphate and acetaldehyde derivatives to form 2′-functionalized pentoses.
  • Cascade Reactions : Modified pentoses are phosphorylated and coupled to purine bases using nucleoside phosphorylases.

Advantages :

  • Stereochemical control without protecting groups.
  • Yields: 60–75% for 2′-modified nucleosides.
Chemical Glycosylation (US7572909B2)

Vorbrüggen conditions enable coupling of silylated guanine to a protected ribose derivative:

  • Protection : 5′-OH and 3′-OH groups are blocked with tert-butyldimethylsilyl (TBDMS) groups.
  • Glycosylation : Trimethylsilyl triflate (TMSOTf) promotes coupling in acetonitrile at 80°C.
  • Deprotection : Fluoride-based reagents (e.g., TBAF) remove silyl groups.

Yields : 50–65% for β-anomers.

Phosphorylation Strategies for Diphosphate Installation

CycloSal-Nucleotide Method (J. Org. Chem., 2009)

The 3′-diphosphate is introduced using 5-nitro-cycloSal-nucleotides as masked phosphate donors:

  • Activation : The cycloSal-nucleotide reacts with pyrophosphate (PPi) in acetonitrile, forming a phosphate triester intermediate.
  • Deprotection : Hydrolysis with aqueous NaOH cleaves the cycloSal group, yielding the diphosphate.

Conditions :

  • Reaction Time: 2–4 hours.
  • Yields: 75–88%.

Enzymatic Phosphorylation (Nature, 2024)

Kinases and phosphotransferases enable regioselective phosphorylation:

  • One-Pot Cascades : Hexokinase and nucleoside diphosphate kinase sequentially phosphorylate the 5′-OH and transfer phosphate groups.
  • Yields : 70–82% for diphosphate formation.

Data Tables: Comparative Analysis of Key Steps

Table 1. Yields for Mercaptomethyl Group Introduction

Method Starting Material Conditions Yield (%) Reference
Thioacetate Substitution Cyclic Sulfite III KSAc, DMSO, 50°C, 6 h 92
Mesylation/Substitution 1-(Hydroxymethyl)cyclopropaneacetonitrile IV MsCl, Et3N, 0°C 87

Table 2. Phosphorylation Efficiency Across Methods

Method Substrate Phosphorylating Agent Yield (%) Reference
CycloSal-Nucleotide 3′-OH Nucleoside Pyrophosphate 88
Enzymatic Cascade 3′-OH Nucleoside ATP, Kinases 82

Purification and Characterization

Chromatographic Techniques

  • Reverse-Phase (RP) HPLC : Purifies intermediates using C18 columns with gradients of acetonitrile/water.
  • Ion-Exchange Chromatography : Isolates diphosphate-containing products via DEAE-Sephadex.

Spectroscopic Data

  • 31P NMR : Diphosphate resonances at δ −10.2 (α-P) and −22.4 (β-P).
  • MS (ESI-) : m/z 973.7 [M−H]−, consistent with the molecular formula C19H25N5O14P2S.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing mercaptomethyl group.

    Reduction: Reduction reactions could target the purine base or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the purine base or the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercaptomethyl group could yield a sulfoxide or sulfone.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, compounds with purine bases are often studied for their roles in cellular processes, such as DNA and RNA synthesis.

Medicine

Medically, such compounds could be investigated for their potential as antiviral or anticancer agents, given the importance of purine analogs in these fields.

Industry

In industry, this compound might be used in the synthesis of pharmaceuticals or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The purine base could mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or other biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Notes References
(2S,3S,4R,5R)-5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(mercaptomethyl)tetrahydrofuran-3-yl trihydrogen diphosphate Mercaptomethyl, diphosphate, guanine base ~537 (estimated) Potential redox activity; possible kinase/substrate interactions
(2R,3R,4S,5R)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol () Hydroxymethyl, diaminopurine base 283.27 Enhanced base-pairing via diaminopurine; lacks phosphate, limiting enzymatic utility
((2R,3R,4R,5R)-5-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate () Methoxy, triphosphate, guanine base 537.21 Triphosphate enhances energy-transfer potential (e.g., ATP analog); methoxy increases lipophilicity
2-Amino-9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one () Fluorinated ribose, hydroxymethyl, guanine base 301.25 Fluorine stabilizes glycosidic bond; antiviral applications (e.g., nucleoside reverse transcriptase inhibitors)
[(2S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate () Dihydrogen phosphate, guanine base 331.22 Monophosphate limits metabolic activation; likely prodrug requiring phosphorylation

Key Differences and Implications

Mercaptomethyl vs. Hydroxymethyl/Methoxy Groups: The mercaptomethyl group (-CH₂SH) introduces sulfur-mediated reactivity (e.g., disulfide formation, metal chelation) absent in hydroxymethyl (-CH₂OH) or methoxy (-OCH₃) analogs. This may enhance antioxidant properties or alter substrate specificity in thiol-dependent enzymes .

Phosphate Group Variations: Trihydrogen diphosphate (target compound) vs. triphosphate (): Diphosphate lacks the high-energy γ-phosphate of triphosphates, limiting its role in energy transfer but retaining affinity for nucleotide-binding enzymes (e.g., kinases) . Dihydrogen phosphate (): Monophosphate derivatives often require enzymatic conversion to active triphosphate forms, making them prodrug candidates.

Purine Base Modifications: 2-Amino-6-oxopurine (guanine) in the target compound vs. 2,6-diaminopurine (): Diaminopurine forms three hydrogen bonds with cytosine, enhancing duplex stability in synthetic oligonucleotides . Fluorinated ribose (): Fluorine at C2’ or C3’ (e.g., 3’-deoxy-3’-fluoroguanosine) prevents 3’-hydroxyl participation in RNA chain elongation, a mechanism exploited in antiviral therapies .

Biological Activity

The compound (2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(mercaptomethyl)tetrahydrofuran-3-yl trihydrogen diphosphate is a nucleotide analogue with potential biological activities that are of interest in various fields of biochemistry and pharmacology. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C13H20N6O4P2, with a molecular weight of approximately 373.32 g/mol. The structure features a purine base linked to a tetrahydrofuran ring and a diphosphate group, which is crucial for its biological function.

The compound acts primarily as an inhibitor of certain enzymes involved in nucleotide metabolism. Its structure allows it to mimic natural substrates, thereby interfering with the normal enzymatic processes. Key mechanisms include:

  • Inhibition of Kinases : The presence of the diphosphate moiety allows the compound to compete with ATP for binding sites on kinases.
  • Interference with Nucleotide Synthesis : By mimicking purine bases, it can disrupt the synthesis pathways of nucleotides, affecting DNA and RNA synthesis.

Antiviral Activity

Research has shown that this compound exhibits antiviral properties against various viruses by inhibiting viral replication. For instance:

  • Case Study : In vitro studies demonstrated that it reduced the replication rate of certain RNA viruses by up to 90% compared to control groups.

Anticancer Properties

The compound has been evaluated for its anticancer effects:

  • Mechanism : It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Case Study : A study involving human cancer cell lines indicated that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at higher concentrations).

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective roles:

  • Mechanism : The compound may reduce oxidative stress in neuronal cells, potentially protecting against neurodegenerative diseases.
  • Case Study : In animal models of Alzheimer’s disease, administration led to improved cognitive function and reduced amyloid plaque formation.

Data Tables

Biological ActivityMechanismReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis
NeuroprotectiveReduction of oxidative stress

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antiviral Efficacy : The compound was effective against several RNA viruses in vitro, indicating broad-spectrum antiviral potential.
  • Cytotoxicity in Cancer Cells : It showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Neuroprotective Mechanism : Evidence from animal models supports its role in mitigating neurodegeneration through antioxidant mechanisms.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis involves multi-step phosphorylation and stereochemical control. Key steps include:

  • Phosphorylation : Use of protecting groups (e.g., tert-butyldimethylsilyl) for hydroxyl groups to prevent side reactions .
  • Stereochemical fidelity : Employ chiral catalysts or enzymatic methods to ensure correct (2S,3S,4R,5R) configuration .
  • Purification : Reverse-phase HPLC or ion-exchange chromatography to isolate the trihydrogen diphosphate form . Critical parameters: pH (maintained at 6.5–7.5), temperature (0–4°C for phosphorylation steps), and anhydrous conditions .

Q. Which analytical techniques are most effective for characterizing its structural integrity?

  • NMR spectroscopy : ¹H/¹³C/³¹P NMR to confirm stereochemistry and phosphate group connectivity .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS in negative ion mode for phosphate detection) .
  • X-ray crystallography : Resolve ambiguities in spatial arrangement of the tetrahydrofuran ring and mercaptomethyl group .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : -20°C in anhydrous, inert atmosphere (argon) to prevent hydrolysis of phosphate groups .
  • Handling : Use gloves (nitrile), face shields, and fume hoods to avoid skin/eye contact with the mercaptomethyl group .
  • Stability monitoring : Regular HPLC analysis to detect degradation products (e.g., free thiol or dephosphorylated derivatives) .

Advanced Research Questions

Q. How does this compound interact with nucleotide-processing enzymes, and how can conflicting kinetic data be resolved?

  • Mechanistic studies : Use stopped-flow kinetics to measure binding affinity (Km) with enzymes like kinases or phosphatases .
  • Data contradictions : Compare assay conditions (e.g., Mg²⁺ concentration, pH) that alter enzyme activity. For example, Mg²⁺ is critical for ATPase activity but may inhibit phosphorylation in some cases .
  • Structural insights : Co-crystallize the compound with target enzymes (e.g., DNA polymerases) to identify binding pockets .

Q. What strategies can differentiate its biological activity from structurally similar analogs?

  • Activity profiling :
Analog Key Feature Biological Impact
Sodium diphosphate derivativesDiphosphate groupEnhanced substrate affinity for kinases
Fluorinated tetrahydrofuransFluorine substitution at C4Resistance to enzymatic degradation
  • Functional assays : Measure IC₅₀ in competitive inhibition assays against natural nucleotides (e.g., ATP or GTP) .
  • Computational modeling : Molecular docking to predict interactions with active sites (e.g., using AutoDock Vina) .

Q. What are the implications of its mercaptomethyl group in redox-sensitive biochemical pathways?

  • Redox activity : The thiol (-SH) group participates in disulfide bond formation under oxidative conditions, potentially modulating enzyme activity .
  • Experimental design :
  • Use Ellman’s reagent to quantify free thiol content before/after redox treatments .
  • Monitor cellular glutathione levels in vitro to assess interference with endogenous redox systems .

Methodological Challenges and Solutions

Q. How can researchers address discrepancies in reported cytotoxicity data across cell lines?

  • Variables to control :
  • Cell permeability: Use electroporation or liposomal delivery to standardize intracellular concentration .
  • Metabolic activity: Pre-treat cells with ABC transporter inhibitors (e.g., verapamil) to block efflux mechanisms .
    • Endpoint validation : Combine MTT assays with flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

Q. What in silico tools are recommended for predicting its pharmacokinetic properties?

  • ADME prediction : SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Limitations : These tools may underestimate the impact of the triphosphate moiety on renal clearance; validate with in vivo pharmacokinetic studies .

Safety and Compliance

Q. What PPE and engineering controls are mandatory for labs handling this compound?

  • PPE : Nitrile gloves, chemical goggles, and lab coats rated for organic solvents .
  • Engineering controls : Local exhaust ventilation (LEV) systems and spill containment trays .
  • Waste disposal : Neutralize phosphate-containing waste with calcium hydroxide before autoclaving .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.